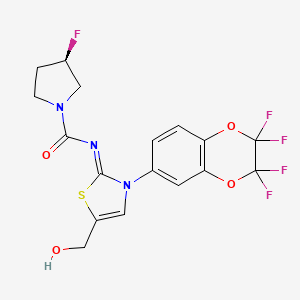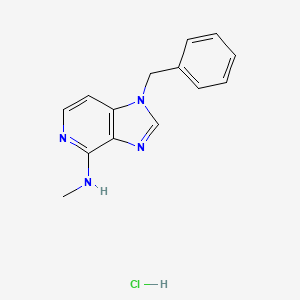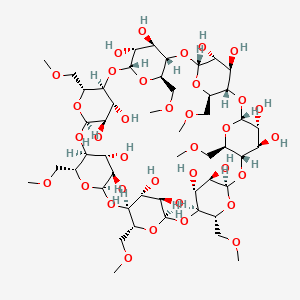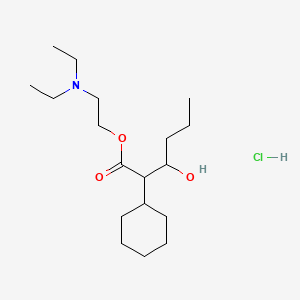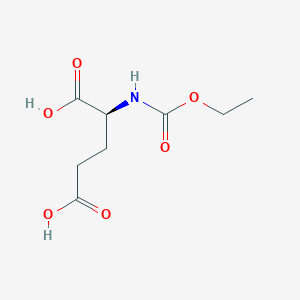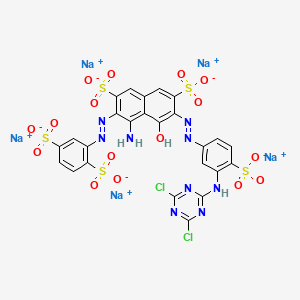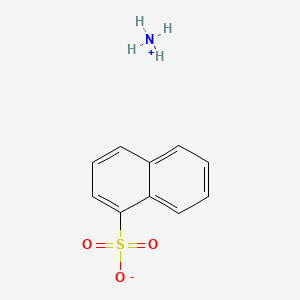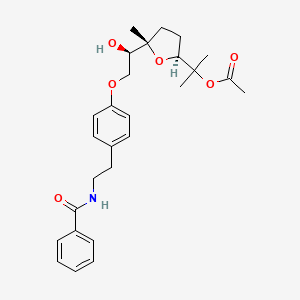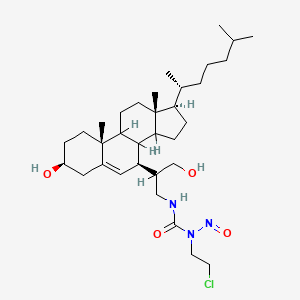
7-beta-(2-N-(2-Chloroethyl-N-nitroso-N-carbonyl)amino(hydroxymethyl)ethyl)cholesterol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-beta-(2-N-(2-Chloroethyl-N-nitroso-N-carbonyl)amino(hydroxymethyl)ethyl)cholesterol is a complex organic compound with the molecular formula C32H54ClN3O3. It is characterized by the presence of a cholesterol backbone modified with a nitrosourea moiety, which imparts unique chemical and biological properties to the molecule.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-beta-(2-N-(2-Chloroethyl-N-nitroso-N-carbonyl)amino(hydroxymethyl)ethyl)cholesterol typically involves multiple steps:
Starting Material: Cholesterol is used as the starting material.
Functionalization: The hydroxyl group at the 7-beta position of cholesterol is functionalized to introduce the desired substituents.
Nitrosourea Formation: The nitrosourea moiety is introduced through a series of reactions involving chlorination, nitrosation, and carbonylation.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlled temperature, pressure, and the use of specific catalysts to facilitate the reactions.
Analyse Des Réactions Chimiques
Types of Reactions
7-beta-(2-N-(2-Chloroethyl-N-nitroso-N-carbonyl)amino(hydroxymethyl)ethyl)cholesterol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrosourea moiety to amines.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium azide or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of the cholesterol backbone.
Reduction: Amines and other reduced forms of the compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
7-beta-(2-N-(2-Chloroethyl-N-nitroso-N-carbonyl)amino(hydroxymethyl)ethyl)cholesterol has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying nitrosourea chemistry.
Biology: Investigated for its potential effects on cellular processes and as a tool for studying cholesterol metabolism.
Medicine: Explored for its potential therapeutic applications, particularly in cancer research due to the presence of the nitrosourea moiety.
Industry: Utilized in the development of specialized materials and as a precursor for other complex molecules.
Mécanisme D'action
The mechanism of action of 7-beta-(2-N-(2-Chloroethyl-N-nitroso-N-carbonyl)amino(hydroxymethyl)ethyl)cholesterol involves:
Molecular Targets: The compound interacts with cellular proteins and enzymes, particularly those involved in cholesterol metabolism and DNA repair.
Pathways Involved: It may induce DNA damage through the formation of reactive intermediates, leading to apoptosis in cancer cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 7-beta-(2-N-(2-Chloroethyl-N-nitroso-N-carbonyl)aminoethyl)cholesterol
- 7-beta-(2-N-(2-Chloroethyl-N-nitroso-N-carbonyl)amino(hydroxymethyl)ethyl)cholestanol
Uniqueness
7-beta-(2-N-(2-Chloroethyl-N-nitroso-N-carbonyl)amino(hydroxymethyl)ethyl)cholesterol is unique due to the presence of both the hydroxymethyl and nitrosourea groups, which confer distinct chemical reactivity and biological activity compared to its analogs.
Propriétés
Numéro CAS |
164120-27-8 |
|---|---|
Formule moléculaire |
C33H56ClN3O4 |
Poids moléculaire |
594.3 g/mol |
Nom IUPAC |
1-(2-chloroethyl)-3-[3-hydroxy-2-[(3S,7R,10R,13R,17R)-3-hydroxy-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-7-yl]propyl]-1-nitrosourea |
InChI |
InChI=1S/C33H56ClN3O4/c1-21(2)7-6-8-22(3)27-9-10-28-30-26(23(20-38)19-35-31(40)37(36-41)16-15-34)18-24-17-25(39)11-13-32(24,4)29(30)12-14-33(27,28)5/h18,21-23,25-30,38-39H,6-17,19-20H2,1-5H3,(H,35,40)/t22-,23?,25+,26-,27-,28?,29?,30?,32+,33-/m1/s1 |
Clé InChI |
ZEJUTJNGMIKUTK-BPXUUHLCSA-N |
SMILES isomérique |
C[C@H](CCCC(C)C)[C@H]1CCC2[C@@]1(CCC3C2[C@H](C=C4[C@@]3(CC[C@@H](C4)O)C)C(CNC(=O)N(CCCl)N=O)CO)C |
SMILES canonique |
CC(C)CCCC(C)C1CCC2C1(CCC3C2C(C=C4C3(CCC(C4)O)C)C(CNC(=O)N(CCCl)N=O)CO)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


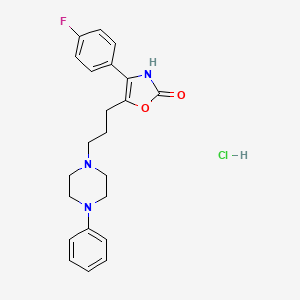
![(Z)-but-2-enedioic acid;[1-[2-oxo-2-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]ethyl]-4-phenylpiperidin-4-yl] propanoate](/img/structure/B12755832.png)
